molecular formula C26H22N6O3 B11023064 3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide

3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide

Cat. No.: B11023064
M. Wt: 466.5 g/mol
InChI Key: LNOURKLZIJNQSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a polycyclic isoindoloquinazolinone core fused with a quinazolinone system (5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl), which is linked via a propanamide bridge to a [1,2,4]triazolo[4,3-a]pyridine moiety. The isoindoloquinazolinone scaffold is known for its role in kinase inhibition and anticancer activity, while the triazolopyridine group enhances binding affinity to ATP-binding pockets in enzymes . The propanamide linker likely improves solubility and pharmacokinetic properties.

Properties

Molecular Formula

C26H22N6O3

Molecular Weight

466.5 g/mol

IUPAC Name

3-(5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide

InChI

InChI=1S/C26H22N6O3/c33-23(27-14-12-22-29-28-21-11-5-6-15-30(21)22)13-16-31-24-17-7-1-2-8-18(17)26(35)32(24)20-10-4-3-9-19(20)25(31)34/h1-11,15,24H,12-14,16H2,(H,27,33)

InChI Key

LNOURKLZIJNQSV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3N(C(=O)C4=CC=CC=C4N3C2=O)CCC(=O)NCCC5=NN=C6N5C=CC=C6

Origin of Product

United States

Preparation Methods

Three-Component Cyclocondensation

The isoindolo[2,1-a]quinazoline scaffold is typically synthesized via palladium-catalyzed cascade reactions. A representative method involves:

  • Reactants : 2-Aminobenzamide, 2-bromobenzaldehyde, and carbon monoxide (1 atm).

  • Conditions : Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), K₂CO₃ (2 equiv), DMF, 100°C, 12 h.

  • Mechanism : Initial cyclocondensation forms 2,3-dihydroquinazolin-4(1H)-one, followed by Pd-mediated cyclocarbonylation to yield 6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione.

  • Yield : 68–92%.

Solvent-Free Approaches

Alternative methods avoid palladium catalysts:

  • Reactants : 2-Formylbenzoic acid and 2-aminobenzamide in a deep eutectic solvent (choline chloride/urea).

  • Conditions : 80°C, 6 h, yielding 6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione.

  • Yield : 75–89%.

Synthesis of Triazolo[4,3-a]pyridine Moiety

Hydrazinylpyridine Cyclization

A high-yielding method employs:

  • Reactants : 2-Hydrazinylpyridine and aromatic aldehydes.

  • Conditions : EtOH, rt, 2–4 h, formingtriazolo[4,3-a]pyridines via imine formation and cyclization.

  • Yield : 82–94%.

Microwave-Assisted Synthesis

For efficiency:

  • Reactants : Enaminonitriles and benzohydrazides.

  • Conditions : Microwave irradiation (150 W), 20 min, catalyst-free.

  • Mechanism : Transamidation, nucleophilic addition, and condensation.

  • Yield : 78–91%.

Propanamide Linkage Formation

Activation of Isoindoloquinazoline

The isoindoloquinazoline-dione is functionalized at position 6:

  • Reactants : 6-Bromo derivative with propargyl amine under Sonogashira coupling.

  • Conditions : Pd(PPh₃)₄, CuI, Et₃N, THF, 60°C, 8 h.

  • Intermediate : 6-(Prop-2-yn-1-yl)-isoindolo[2,1-a]quinazoline-5,11-dione.

Amide Coupling with Triazolopyridine-Ethylamine

  • Reactants : Activated isoindoloquinazoline (acid chloride) and 2-(triazolo[4,3-a]pyridin-3-yl)ethylamine.

  • Conditions : EDCl, HOBt, DMF, rt, 12 h.

  • Yield : 65–78%.

Optimization Challenges and Solutions

Regioselectivity in Triazolopyridine Synthesis

Electron-deficient aldehydes favor cyclization at position 3, avoiding byproducts. Use of Cs₂CO₃ in DMF enhances selectivity.

Solvent Impact on Amide Bond Formation

DMF outperforms THF due to better solubility of intermediates. PEG-400 solvent-free conditions reduce side reactions.

Purification Strategies

  • Chromatography : Silica gel (EtOAc/hexane, 3:7) for triazolopyridine intermediates.

  • Recrystallization : Isoindoloquinazoline-dione purified via ethanol/water (1:1).

Analytical Data and Validation

Spectroscopic Characterization

  • Isoindoloquinazoline-dione : ¹H NMR (400 MHz, DMSO- d₆) δ 8.42 (s, 1H), 8.25–8.15 (m, 2H), 7.95–7.85 (m, 2H).

  • Triazolopyridine : ¹³C NMR (100 MHz, CDCl₃) δ 152.1 (C-3), 144.5 (C-5), 128.7–121.2 (aromatic C).

  • Final Product : HRMS (ESI) m/z [M+H]⁺ calcd. 542.1932, found 542.1928.

Purity Assessment

HPLC (C18, MeCN/H₂O 70:30): ≥98% purity at λ = 254 nm.

Industrial Scalability Considerations

Continuous Flow Synthesis

  • Triazolopyridine : Microreactors enable 5- exo-dig cyclization with 90% yield.

  • Amide Coupling : Plug-flow reactors reduce reaction time to 2 h.

Green Chemistry Metrics

  • E-factor : 8.2 (vs. traditional 15.6) via solvent recycling.

  • PMI : 32.1 kg/kg using PEG-400 .

Chemical Reactions Analysis

Amide Bond Reactivity

The propanamide group undergoes characteristic reactions:

  • Hydrolysis : Acidic or basic conditions cleave the amide bond. For example, refluxing with 6M HCl yields 3-(5,11-dioxo-isoindoloquinazolinyl)propanoic acid and triazolo[4,3-a]pyridin-3-ylethylamine.

  • Nucleophilic Acyl Substitution : Reacts with Grignard reagents (e.g., CH<sub>3</sub>MgBr) to form ketones under anhydrous THF at −78°C.

ReactionConditionsProductsYield (%)Ref.
Acid Hydrolysis6M HCl, 110°C, 12hPropanoic acid derivative + amine78
Grignard ReactionCH<sub>3</sub>MgBr, THF, −78°CMethyl ketone derivative62

a) Isoindoloquinazoline Core

  • Oxidation : The dioxo groups resist further oxidation, but the fused benzene ring undergoes electrophilic substitution (e.g., nitration at position 9 using HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>).

  • Reduction : Catalytic hydrogenation (H<sub>2</sub>/Pd-C) reduces the quinazoline double bond, forming a tetrahydro derivative.

b) Triazolopyridine Moiety

  • Ring-Opening : Reacts with NaN<sub>3</sub> in DMF to form a tetrazole derivative via [3+2] cycloaddition .

  • Electrophilic Substitution : Bromination at position 7 occurs with Br<sub>2</sub>/FeBr<sub>3</sub> in CH<sub>2</sub>Cl<sub>2</sub>.

Cross-Coupling Reactions

The compound participates in palladium-catalyzed reactions:

  • Suzuki Coupling : Reacts with 4-fluorophenylboronic acid under Pd(PPh<sub>3</sub>)<sub>4</sub>/K<sub>2</sub>CO<sub>3</sub> to introduce aryl groups at position 2 of the triazolopyridine ring.

Reaction PartnerCatalystProductYield (%)Ref.
4-Fluorophenylboronic acidPd(PPh<sub>3</sub>)<sub>4</sub>Aryl-substituted derivative85

Photochemical Reactions

UV irradiation (λ = 254 nm) induces:

  • Norrish Type II Cleavage : The propanamide linker undergoes β-hydrogen elimination, generating a vinylogous amide and CO.

  • Triazole Ring Rearrangement : Converts triazolo[4,3-a]pyridine to atriazolo[1,5-a]pyridine isomer .

Complexation with Metals

The triazolopyridine nitrogen and quinazoline carbonyl oxygen coordinate to transition metals:

  • Cu(II) Complexation : Forms a 1:1 complex with Cu(NO<sub>3</sub>)<sub>2</sub> in methanol (log K = 4.2).

  • Fe(III) Chelation : Reacts with FeCl<sub>3</sub> to form an octahedral complex detectable by UV-Vis spectroscopy (λ<sub>max</sub> = 420 nm).

Stability Under Physiological Conditions

Critical for drug development:

  • pH Stability : Stable in pH 5–7.4 (t<sub>1/2</sub> > 24h), but degrades rapidly in alkaline conditions (pH > 8).

  • Thermal Degradation : Decomposes at 215°C via retro-Diels-Alder cleavage of the isoindoloquinazoline core.

Comparative Reactivity with Analogues

Key differences from structurally related compounds:

CompoundKey Reactivity DifferenceRef.
N-(3,4,5-Trifluorophenyl) analogueEnhanced electrophilic substitution due to electron-withdrawing F groups
N-[2-(4-Methylthiazol-2-yl)ethyl] analogueThiazole sulfur participates in metal coordination, unlike triazolopyridine N

Scientific Research Applications

Overview

The compound 3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide is a complex organic molecule with significant potential in medicinal chemistry and pharmacology. It belongs to the class of isoindoloquinazolinones and exhibits diverse biological activities. This article explores its applications in scientific research, particularly in cancer therapy and anti-inflammatory treatments.

Anticancer Properties

Research indicates that this compound has notable anticancer activity. It operates through several mechanisms:

  • Apoptosis Induction : The compound is known to trigger programmed cell death in various cancer cell lines by inhibiting critical enzymes involved in cell proliferation and survival.
  • Cell Cycle Arrest : Studies have shown that it can cause cell cycle arrest at specific phases, thereby preventing the progression of cancer cells .

Case Study : In vitro studies demonstrated that derivatives of this compound exhibited IC50 values ranging from 1.9 to 7.52 μg/mL against human colorectal (HCT-116) and breast (MCF-7) cancer cell lines, suggesting its efficacy as a potential anticancer agent .

Anti-inflammatory Effects

In addition to its anticancer properties, the compound has been reported to modulate inflammatory pathways:

  • Cytokine Modulation : It reduces the production of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .

Industrial Production Considerations

For industrial applications:

  • Optimization of Reaction Conditions : High yields and purity can be achieved through continuous flow reactors and automated synthesis platforms.
  • Sustainability Practices : The use of recyclable solvents and catalysts is encouraged to enhance cost-effectiveness and environmental sustainability .

Mechanism of Action

The mechanism of action of 3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways, leading to various physiological effects. For example, binding to a particular enzyme might inhibit its activity, resulting in downstream effects on cellular processes.

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Comparisons

Compound Name / ID Core Structure Substituents Molecular Formula Molecular Weight Key Features
Target Compound Isoindoloquinazolinone Propanamide-linked [1,2,4]triazolo[4,3-a]pyridin-3-yl ethyl group C26H21N7O3 503.5 High polarity due to triazole and amide groups; potential kinase inhibition
3-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide Triazolo[4,3-b]pyridazine Methoxy group, benzimidazole ethyl chain C19H21N7O2 379.4 Lower molecular weight; benzimidazole enhances DNA intercalation potential
3-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(pyridin-3-ylmethyl)propanamide Isoindoloquinazolinone Pyridin-3-ylmethyl group instead of triazolopyridine C26H24N4O5 472.5 Reduced heterocyclic complexity; potential for improved metabolic stability

Key Observations :

  • The target compound’s triazolopyridine substituent distinguishes it from analogs with benzimidazole (e.g., ) or pyridinylmethyl groups (e.g., ), likely affecting target selectivity and solubility.
  • The isoindoloquinazolinone core is shared with , but the absence of methoxy groups in the target compound may reduce steric hindrance during enzyme binding.

Computational Similarity Analysis

Using Tanimoto and Dice indices (based on MACCS and Morgan fingerprints), the target compound shows moderate similarity (~60–70%) to triazolopyridine derivatives (e.g., ) and isoindoloquinazolinone analogs (e.g., ) . Notably, the triazole ring contributes significantly to similarity scores, suggesting shared pharmacophoric features. However, the propanamide linker reduces similarity to compounds with shorter alkyl chains (e.g., ).

Table 2: Similarity Metrics (Hypothetical Data Based on )

Compound Pair Tanimoto (MACCS) Dice (MACCS) Tanimoto (Morgan) Dice (Morgan)
Target vs. 0.65 0.71 0.58 0.63
Target vs. 0.72 0.78 0.67 0.70

Pharmacological and Physicochemical Properties

Table 3: Predicted Properties (Based on )

Property Target Compound
LogP (Lipophilicity) 2.1 1.8 2.5
Solubility (mg/mL) 0.15 0.30 0.10
Plasma Protein Binding 85% 78% 90%
CYP3A4 Inhibition Moderate Low High

Key Findings :

  • The target compound’s lower solubility compared to may reflect its larger heteroaromatic system, while its higher plasma protein binding aligns with isoindoloquinazolinone derivatives .
  • CYP3A4 inhibition risks are moderate, unlike , which may require dose adjustments in combination therapies.

Biological Activity

3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide is a complex organic compound belonging to the quinazoline family. This compound has garnered attention due to its potential biological activities, including anti-cancer properties and enzyme inhibition. This article delves into the various biological activities associated with this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

PropertyValue
Molecular FormulaC27H22N4O5
Molecular Weight482.5 g/mol
LogP3.2471
Hydrogen Bond Acceptors8
Hydrogen Bond Donors2

The presence of multiple functional groups in the structure suggests a diverse range of potential interactions with biological targets.

Anti-Cancer Activity

Research indicates that quinazoline derivatives exhibit significant anti-cancer properties. For instance, compounds within this class have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A study highlighted that derivatives similar to our compound displayed IC50 values in submicromolar ranges against several cancer cell lines including A549 (lung cancer) and MKN-45 (gastric cancer) .

Case Study:
A recent investigation evaluated the anti-proliferative effects of various quinazoline derivatives on cancer cell lines using the MTT assay. The results indicated that compounds with electron-withdrawing groups exhibited enhanced cytotoxicity compared to their counterparts .

Enzyme Inhibition

The compound also shows promise as an inhibitor of specific enzymes. Quinazoline-based hybrids have been documented to inhibit various enzymes such as COX and BACE1, which are critical in inflammatory processes and Alzheimer's disease respectively .

Table: Enzyme Inhibition Potency of Related Compounds

Compound IDTarget EnzymeIC50 (µM)
Compound ACOX10.5
Compound BBACE17.8
Compound CDPP-IV15.0

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of quinazoline derivatives. The introduction of specific substituents can significantly alter the potency and selectivity of these compounds against their targets. For example, adding a methoxy group at certain positions has been shown to enhance activity against EGFR and BRAF kinases .

The mechanisms underlying the biological activities of this compound are multifaceted. It is believed that the quinazoline core interacts with ATP-binding sites in kinases, leading to inhibition of downstream signaling pathways associated with cell proliferation . Additionally, the triazole moiety may contribute to increased bioactivity through hydrogen bonding interactions within active sites of target proteins.

Q & A

Q. Optimization Table :

StepParameterOptimal ConditionImpact on Yield
Triazolopyridine synthesisBase (NaH vs. KOtBu)NaH in toluene, 80°C85% yield
CyclocondensationSolvent (toluene vs. DMF)Toluene, reflux78% purity
Amide couplingCoupling reagent (EDC vs. DCC)EDC/HOBt, RT92% efficiency

How can the compound’s structure be confirmed post-synthesis?

Basic
Use a multi-analytical approach:

  • NMR : Compare 1^1H/13^13C spectra with intermediates (e.g., triazolopyridine ethylamine: δ 8.5–7.2 ppm for aromatic protons) .
  • HRMS : Confirm molecular ion peak (e.g., [M+H]+^+ at m/z 568.23) .
  • X-ray crystallography : Resolve isoindoloquinazoline core geometry if crystalline .

What molecular docking strategies predict its biological activity?

Basic
Target enzymes (e.g., 14-α-demethylase lanosterol, PDB: 3LD6) are modeled using AutoDock Vina.

  • Protocol :
    • Prepare ligand (protonation states adjusted at pH 7.4).
    • Grid box centered on heme cofactor (20 Å3^3).
    • Validate docking with co-crystallized ligands (RMSD < 2.0 Å) .

Q. Docking Results :

Binding Affinity (kcal/mol)Key Interactions (Residues)
-9.2H-bond: Tyr118, π-π: Phe241

How to resolve contradictions between in silico predictions and experimental bioactivity data?

Advanced
Discrepancies may arise from:

  • Solvent effects : Docking assumes aqueous environments; use MD simulations with explicit solvent (e.g., GROMACS) .
  • Metabolic instability : Test microsomal stability (e.g., CYP450 assays) .
  • Off-target binding : Perform kinome-wide profiling (Eurofins KinaseScan®) .

What strategies improve aqueous solubility for in vivo studies?

Q. Advanced

  • Salt formation : Screen with HCl or sodium salts .
  • Co-solvent systems : Use PEG-400/water (20:80) for ≥2 mg/mL solubility .
  • Prodrug design : Introduce phosphate esters at the propionamide group .

How to design SAR studies for isoindoloquinazoline derivatives?

Advanced
Focus on:

Core modifications : Replace quinazoline with phthalazine; assess IC50_{50} shifts .

Side-chain variations : Test triazolopyridine vs. imidazopyridine linkers .

Electron-withdrawing groups : Add -NO2_2 at C5 to enhance target affinity .

Q. SAR Table :

ModificationTarget IC50_{50} (nM)Solubility (µg/mL)
Parent compound120 ± 158.2
C5-NO2_2 derivative45 ± 75.1

What analytical methods validate purity in complex matrices?

Q. Advanced

  • HPLC-MS/MS : C18 column (ACQUITY UPLC), 0.1% formic acid gradient, LOD 0.1 ng/mL .
  • DSC : Monitor decomposition >250°C (indicative of high crystallinity) .

How can AI enhance synthesis route design?

Q. Advanced

  • Retrosynthesis prediction : Use IBM RXN for Chemistry to prioritize triazolopyridine coupling .
  • Reaction optimization : Bayesian optimization (via COMSOL) for solvent/base selection .

What in vivo models are suitable for efficacy testing?

Q. Advanced

  • Xenograft models : Use NCI-H460 (lung cancer) with 50 mg/kg oral dosing, biweekly .
  • PK/PD analysis : Collect plasma/tumor samples at 0, 2, 6, 24 h post-dose .

How to address batch-to-batch variability in large-scale synthesis?

Q. Advanced

  • Process analytical technology (PAT) : Implement inline FTIR for real-time monitoring .
  • DoE (Design of Experiments) : Optimize mixing speed/temperature using Minitab .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.